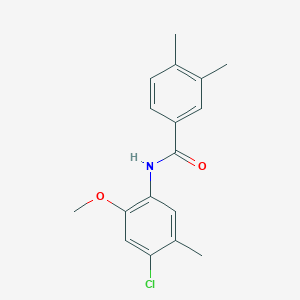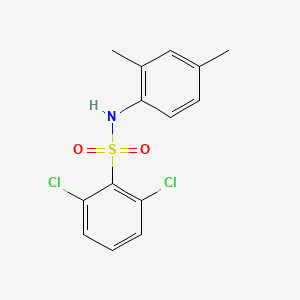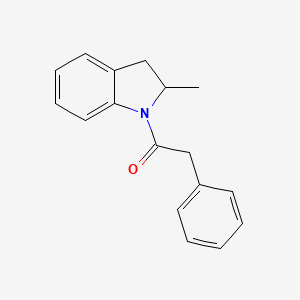
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide, commonly known as CMMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
Intermolecular Interactions and Molecular Structure
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide's molecular structure and its intermolecular interactions have been a subject of study, revealing insights into its dimerization and crystal packing effects on molecular geometry. Such research is fundamental in understanding the compound's behavior in various conditions, potentially aiding in the development of new materials or drugs. Studies employing X-ray diffraction and DFT calculations have provided detailed information on bond lengths, angles, and dihedral angles, highlighting the minor yet significant impact of crystal packing and dimerization (Karabulut et al., 2014).
Environmental Applications
Research on the complete oxidation of organic compounds in water, such as metolachlor, highlights the potential environmental applications of related compounds. The photoassisted Fenton reaction, utilizing Fe3+/H2O2/u.v., has been demonstrated as an effective method for decomposing organic pollutants, leading to complete mineralization. This approach could be adapted for the degradation of various organic contaminants, including those structurally related to this compound, thus contributing to cleaner water resources (Pignatello & Sun, 1995).
Antimicrobial and Anticancer Potential
The synthesis and evaluation of compounds related to this compound have shown potent gastroprokinetic activity, indicating potential therapeutic applications. Such research is pivotal in discovering new treatments for gastrointestinal disorders, with certain structural modifications leading to enhanced activity (Kalo et al., 1995). Additionally, studies on derivatives incorporating the thiazole ring have demonstrated significant antimicrobial and anticancer activities, suggesting that modifications to the core structure of this compound could yield new, valuable therapeutic agents (Desai et al., 2013).
Corrosion Inhibition
Research into methoxy-substituted phenylthienyl benzamidine derivatives, closely related to this compound, has revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings open up possibilities for the compound's application in protecting industrial materials from corrosion, potentially leading to more durable and longer-lasting infrastructure (Fouda et al., 2020).
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-5-6-13(7-11(10)2)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSVBTWAHEDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)


![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

